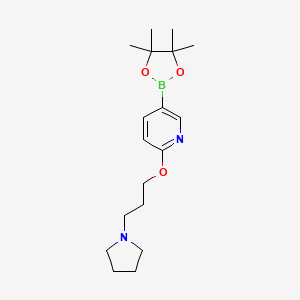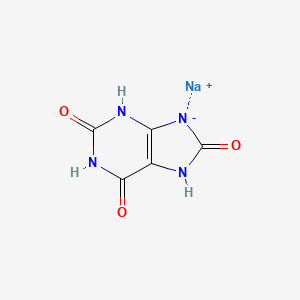
Sodium urate
Overview
Description
Monosodium urate is a compound formed from uric acid and sodium. It is known for its role in the development of gout, a form of inflammatory arthritis. Monothis compound crystals can deposit in joints, tendons, and surrounding tissues, leading to painful gout attacks.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium urate crystals can be prepared using various methods, including neutralization, alkaline titration, and acid titration. The process generally involves dissolving uric acid in a solution and then crystallizing it by adjusting the pH. The neutralization method involves adding a base to uric acid until the desired pH is reached, resulting in the formation of monothis compound crystals. The alkaline titration method uses a strong base like sodium hydroxide, while the acid titration method involves adding an acid to adjust the pH .
Industrial Production Methods: In industrial settings, monothis compound crystals are often produced for research purposes. The process involves dissolving uric acid in a controlled environment, followed by crystallization and purification. The crystals are then evaluated for purity and used in various studies related to gout and other medical conditions .
Chemical Reactions Analysis
Monosodium urate undergoes several types of chemical reactions, including:
Oxidation: Monothis compound can be oxidized to form allantoin, a more soluble compound. This reaction is catalyzed by the enzyme uricase.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Monothis compound can participate in substitution reactions, where one of its components is replaced by another molecule.
Common Reagents and Conditions:
Oxidation: Catalyzed by uricase in the presence of oxygen.
Reduction: Requires specific reducing agents and conditions.
Substitution: Involves various reagents depending on the desired product.
Major Products Formed:
Allantoin: Formed through the oxidation of monothis compound.
Other Derivatives: Depending on the reaction conditions and reagents used
Scientific Research Applications
Monosodium urate has several scientific research applications:
Chemistry: Used to study crystallization processes and the effects of various factors on crystal formation.
Biology: Helps in understanding the biological processes involved in gout and other related conditions.
Medicine: Used in research to develop treatments for gout and to study the inflammatory response triggered by monothis compound crystals.
Industry: Employed in the production of diagnostic tools and research materials for studying gout and hyperuricemia
Mechanism of Action
Monosodium urate exerts its effects primarily through the formation of crystals in joints and tissues. These crystals trigger an inflammatory response by activating the NLRP3 inflammasome in macrophages and neutrophils. This leads to the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, resulting in acute inflammation and pain. The interaction between monothis compound crystals and immune cells is a key factor in the pathogenesis of gout .
Comparison with Similar Compounds
Monosodium urate is unique in its ability to form needle-like crystals that cause gout. Similar compounds include:
Uric Acid: The precursor to monothis compound, which can also form crystals under certain conditions.
Calcium Pyrophosphate Dihydrate:
Hydroxyapatite: Another crystal-forming compound that can cause joint inflammation but is chemically distinct from monothis compound
Monothis compound stands out due to its specific role in gout and the unique inflammatory response it triggers.
Properties
Molecular Formula |
C5H3N4NaO3 |
|---|---|
Molecular Weight |
190.09 g/mol |
IUPAC Name |
sodium;3,7-dihydropurin-9-ide-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
InChI Key |
NAFSTSRULRIERK-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+] |
Canonical SMILES |
C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Bromophenyl) ethynyl] phenyl methyl ether](/img/structure/B8466851.png)
![2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine](/img/structure/B8466853.png)

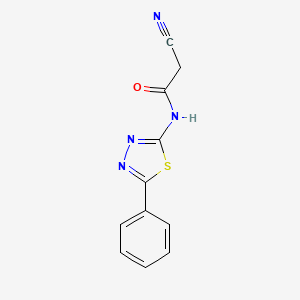
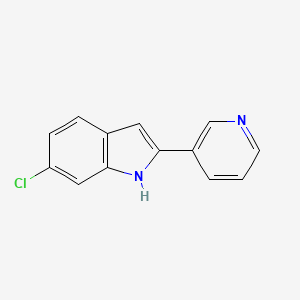
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[(3-oxo-1-piperazinyl)methyl]-](/img/structure/B8466870.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine](/img/structure/B8466885.png)

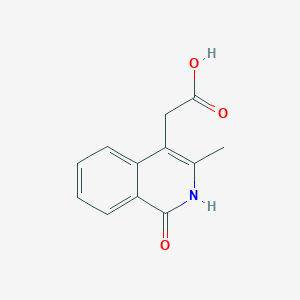
![1,1,1-Tris[4-(4-nitrophenoxy)phenyl]ethane](/img/structure/B8466902.png)

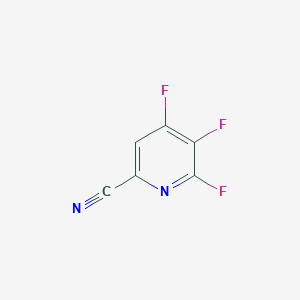
![1-(2-Nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8466922.png)
